molecular formula C12H11BrN2O B13134395 4-(Bromomethyl)-5-methoxy-3,4'-bipyridine

4-(Bromomethyl)-5-methoxy-3,4'-bipyridine

Cat. No.: B13134395
M. Wt: 279.13 g/mol
InChI Key: VHMYYCIGABMGIY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methoxy-3,4’-bipyridine is a chemical compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound features a bromomethyl group at the 4-position and a methoxy group at the 5-position of the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-methoxy-3,4’-bipyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile, often under illumination to facilitate the bromination process . The reaction conditions typically include maintaining a constant temperature in a water bath reactor.

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-5-methoxy-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-methoxy-3,4’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions would produce bipyridine derivatives with extended aromatic systems.

Scientific Research Applications

4-(Bromomethyl)-5-methoxy-3,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-methoxy-3,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2,2’-bipyridine: Similar in structure but with the bromomethyl group at a different position.

    5-Methoxy-2,2’-bipyridine: Lacks the bromomethyl group but has a similar bipyridine core.

    4,4’-Dimethyl-2,2’-bipyridine: Features methyl groups instead of bromomethyl and methoxy groups.

Uniqueness

4-(Bromomethyl)-5-methoxy-3,4’-bipyridine is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

4-(bromomethyl)-3-methoxy-5-pyridin-4-ylpyridine

InChI

InChI=1S/C12H11BrN2O/c1-16-12-8-15-7-11(10(12)6-13)9-2-4-14-5-3-9/h2-5,7-8H,6H2,1H3

InChI Key

VHMYYCIGABMGIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)C2=CC=NC=C2)CBr

Origin of Product

United States

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